FB23-2 is a potent FTO inhibitor. FB23-2 demonstrated the potent inhibitory impact in AML models. FB23-2 directly binds to FTO and selectively inhibit FTO's m6A demethylase activity. Mimicking FTO depletion, FB23-2 dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro. Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice. Collectively, our data suggest that FTO is a druggable target and that targeting FTO by small-molecule inhibitors holds potential to treat AML.
Molecular Structure Analysis
Detailed molecular structure analysis of FB23-2 is not explicitly described in the provided abstracts [, , , , , , , , , , , ].
Mechanism of Action
FB23-2 exerts its biological effects by selectively inhibiting the demethylase activity of FTO [, , , ]. This inhibition leads to an increase in the global m6A levels in mRNA []. By increasing m6A levels, FB23-2 can modulate the expression of FTO target genes involved in various cellular processes, including cell proliferation, apoptosis, autophagy, and stemness [, , , , , , ]. The specific mechanisms by which FB23-2 impacts these processes are dependent on the cellular context and the downstream targets of FTO.
Physical and Chemical Properties Analysis
Analysis of the physical and chemical properties of FB23-2 is not provided in the abstracts [, , , , , , , , , , , ].
Applications
Cancer: FB23-2 has demonstrated promising anti-tumor activity in preclinical models of acute myeloid leukemia, chronic lymphocytic leukemia, breast cancer, and colorectal cancer [, , , , ]. It inhibits cancer cell proliferation, induces apoptosis, reduces stemness, and increases sensitivity to chemotherapy [, , , , ].
Diabetic Complications: FB23-2 suppresses angiogenesis and reduces microvascular leakage in preclinical models of diabetic retinopathy, highlighting its potential for treating diabetic complications [, ].
Hypertension: In a rat model of prenatal nicotine exposure, FB23-2 mitigated hypertension and reduced vascular reactive oxygen species production, suggesting a potential therapeutic application in developmental hypertension [].
Kidney Disease: FB23-2 inhibited tumor growth and prolonged survival in a patient-derived xenograft model of clear cell renal cell carcinoma, indicating its potential for treating this type of kidney cancer [].
Pulmonary Arterial Hypertension: FB23-2 attenuated pulmonary hypertension and vascular remodeling in a rat model, suggesting its potential as a therapeutic strategy for this disease [].
Related Compounds
Rhein
Relevance: Rhein is structurally distinct from FB23-2 but represents an early example of an FTO inhibitor, paving the way for the development of more selective and potent compounds like FB23-2. []
Meclofenamic acid (MA)
Compound Description: Meclofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) identified as a more selective FTO inhibitor compared to rhein. [] It displays improved selectivity for FTO over ALKBH5, another m6A demethylase. []
Relevance: Meclofenamic acid served as a lead compound for developing FB23-2 and Dac51. [] Structural analysis of MA bound to FTO guided the design of these analogs with enhanced potency and selectivity. []
Dac51
Compound Description: Dac51 is a potent and selective FTO inhibitor derived from the structural optimization of meclofenamic acid. [] It demonstrates significant antitumor activity in vivo, inhibiting tumor growth by impairing glycolysis in cancer cells and restoring the function of CD8+ T cells. []
Relevance: Dac51 shares a structural scaffold with FB23-2, both being analogs of meclofenamic acid. [] They exemplify the successful optimization of FTO inhibitors towards improved potency and selectivity.
MO-I-500
Compound Description: MO-I-500 is another reported FTO inhibitor, although its potency appears lower than that of FB23-2 and the structurally related CS1 and CS2 compounds. []
CS1
Compound Description: CS1 is a highly potent and selective small-molecule FTO inhibitor identified through structure-based virtual screening. [] It exhibits significant anti-leukemic activity in vitro and in vivo, suppressing leukemia progression and prolonging survival in various preclinical models. [] CS1 effectively inhibits FTO's m6A demethylase activity and modulates FTO-associated signaling pathways, such as the MYC pathway. []
Relevance: Although the precise structure of CS1 is not provided, its potent inhibition of FTO's demethylase activity and marked anti-leukemic effects suggest a strong structural and functional relationship to FB23-2. [] Both compounds highlight the potential of targeting FTO for therapeutic intervention in leukemia.
CS2
Compound Description: Similar to CS1, CS2 is another potent and selective small-molecule FTO inhibitor discovered through structure-based virtual screening. [] It demonstrates robust anti-leukemic activity in vitro and in vivo, effectively suppressing leukemia progression and enhancing survival in various preclinical models. [] CS2 effectively inhibits FTO's m6A demethylase activity and modulates downstream signaling pathways, including the MYC pathway. []
Relevance: While the specific structure of CS2 remains undisclosed, its potent inhibition of FTO's demethylase activity and remarkable anti-leukemic effects suggest a strong structural and functional similarity to FB23-2. [] Both compounds underscore the therapeutic potential of targeting FTO for treating leukemia.
5-Azacytidine
Compound Description: 5-Azacytidine is a DNA methylation inhibitor, not directly structurally related to FB23-2. [] It inhibits DNA methyltransferases, leading to the demethylation of DNA and potential reactivation of silenced genes. []
Relevance: While not structurally related to FB23-2, 5-Azacytidine serves as a tool to investigate the broader epigenetic regulation of gene expression. [] This compound helps to dissect the specific contribution of m6A modification, targeted by FB23-2, from DNA methylation changes in regulating gene expression.
SAHA (suberanilohydroxamic acid or vorinostat)
Compound Description: SAHA is a histone deacetylase inhibitor, not directly structurally related to FB23-2. [] It inhibits the removal of acetyl groups from histones, leading to relaxed chromatin structure and potential activation of gene expression. []
Relevance: Although not structurally similar to FB23-2, SAHA serves as a tool to study the epigenetic regulation of gene expression. [] Comparing the effects of SAHA with those of FB23-2 can help to differentiate the specific roles of histone acetylation and m6A modification in gene regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2190915 is a selective inhibitor of human 5-lipoxygenase-activating protein (FLAP; IC50 = 2.9 nM). It is selective for FLAP over 5-, 12-, and 15-lipoxygenase, leukotriene A4 (LTA4) hydrolase, LTC4 synthase, COX-1, and COX-2 (IC50s = >10 µm for all). GSK2190915 inhibits production of LTB4 induced by the calcium ionophore A23187 in isolated whole blood from human, rat, and mouse (IC50s = 436, 223, and 148 nM, respectively). It decreases increases in the levels of cysteinyl leukotriene (CysLT) and LTB4 induced by lung instillation of A23187 in the bronchoalveolar lavage fluid (BALF) of rats when administered at doses of 1 and 3 mg/kg. GSK219095 (3 mg/kg) also reduces increases in the levels of CysLT, LTB4, myeloperoxidase (MPO), and plasma protein extravasation in a mouse model of peritonitis induced by zymosan in mice. Fiboflapon, also known as AM-803 and GSK2190915, is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a potency of 2.9 nM in FLAP binding. FLAP is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Fiboflapon binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation.
Fialuridine (FIAU) is a nucleoside analog with antiviral activity. It inhibits thymidine kinases from herpes simplex virus types 1 and 2 with Ki values of 0.14 and 0.95 µM, respectively, while blocking green monkey Vero cell thymidine kinase less effectively (Ki = 53 µM). FIAU blocks DNA synthesis in human cytomegalovirus and hepatitis B, as well as herpes simplex. Notably, while FIAU has few adverse effects in several mammals, it causes mitochondrial toxicity leading to liver damage and death in humans. Fialuridine, also known as FIAU, DRG-0098, is a DNA-directed DNA polymerase inhibitor potentially for the treatment of HBV infection. Fialuridine induces acute liver failure in chimeric TK-NOG mice: a model for detecting hepatic drug toxicity prior to human testing. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts.
Ficellomycin is an aziridine antibiotic produced by Streptomyces ficellus, which displays high in vitro activity against Gram-positive bacteria including multidrug resistant strains of Staphylococcus aureus. Compared to currently available antibiotics, ficellomycin exhibits a unique mechanism of action-it impairs the semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments, which lack the ability to integrate into larger DNA pieces and eventually the complete bacterial chromosome.
High affinity aryl hydrocarbon receptor ligand. Proposed endogenous AhR ligand. 6-Formylindolo[3,2-b]carbazole (FICZ) is a degradation product of tryptophan upon exposure to visible light that activates the aryl hydrocarbon receptor (AhR; Kd = 70 pM). This endogenous AhR ligand is also a good substrate for cytochromes P450 (CYP) 1A1, 1A2, and 1B1 (Kis = 15.4, 3.9, and 13.3 µM, respectively). When activated by either environmental toxins or endogenous ligands, the AhR induces detoxifying enzymes and modulates immune cell differentiation. FICZ has been used to study the immunomodulatory and host defense mechanisms of AhR signaling pathways. FICZ is a potent aryl hydrogen receptor (AhR) agonist (Kd = 70 p M). It acts by inducing transient expression of cytochrome P450-1A1 (CYP1A1) in vitro.
Fidarestat is an aldose reductase inhibitor (IC50 = 0.026 μM using human recombinant enzyme) that also inhibits aldo-keto reductase family 1 member B10 (AKR1B10; IC50 = 33 μM using human recombinant enzyme). It decreases sorbitol and myo-inositol levels in the sciatic nerve of rats with diabetes induced by streptozotocin (STZ;) when administered at a dose of 2 mg/kg per day. Fidarestat (2 mg/kg per day) decreases nerve fiber abnormalities and reverses slowing of motor nerve conduction velocity (MNCV) in an STZ-induced diabetic rat model of peripheral neuropathy. It decreases the pain threshold in STZ-induced diabetic mice that overexpress human aldose reductase when administered at 4 mg/kg per day. Fidarestat (50 mg/kg per day) decreases metastasis in a KM20 human colorectal cancer mouse xenograft model. Fidarestat, also known as SNK-860 and SK-860, is a potent and promising Aldose Reductase Inhibitor. Administration of fidarestat after breakfast was effective in significantly alleviating some symptoms of diabetic polyneuropathy. Long-term treatment with SNK-860 has a beneficial preventive effect on the development of experimental diabetic neuropathy. Fidarestat is also a Promising Drug Targeting Autophagy in Colorectal Carcinoma.
Fidaxomycin is a natural macrocyclic antibiotic that inhibits RNA polymerase with selectivity for Gram-positive bacteria over Gram-negative bacteria (IC50s = 0.4 and 6 μM, respectively). It has potent antibacterial activity against most Gram-positive bacteria and effectively targets the Gram-positive C. difficile (MIC = 12 ng/ml). Orally administered fidaxomycin exhibits minimal systemic bioavailability resulting in maximal gastrointestinal tract distribution. Fidaxomycin is effective in clearing C. difficile infections while sparing Gram-negative bacteria in the gut. Fidaxomicin is a narrow-spectrum, 18-membered macrolide antibiotic isolated from the actinomycete Dactylosporangium aurantiacum subsp. hamdenensis with potential antibacterial activity. Although the exact mechanism of action has yet to be fully elucidated, fidaxomicin may bind to and inhibit bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of bacterial RNA synthesis. When orally administered, this agent is minimally absorbed into the systemic circulation, acting locally in the gastrointestinal tract. Fidaxomicin appears to be active against pathogenic Gram-positive bacteria, such as clostridia, enterococci, and staphylococci, but does not appear to be active against other beneficial intestinal bacteria. Fidaxomicin is a semisynthetic macrolide antibiotic used to treat Clostridium difficile-associated diarrhea in adults. Fidaxomicin has minimal systemic absorption and has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent, acute liver injury. Fidaxomicin is a novel macrolide antibiotic used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months. Fidaxomicin is a naturally-occurring 18-member macrocycle derived from fermentation. Because fidaxomicin contains an 18-membered lactone ring in its structure, it is referred to as a macrocyclic lactone antibiotic drug. The antibacterial activity of fidaxomicin is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent. Fidaxomicin was the first macrocyclic lactone antibiotic with activity against C. difficile, and it displays a narrow spectrum of activity against gram-positive anaerobes. It mediates its potent bactericidal action on the bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription. The minimum inhibitory concentration (MIC90) for fidaxomicin is four times less than that of [vancomycin], which was the primary drug of choice for C. difficile infection before the approval of fidaxomicin. Unlike vancomycin, however, fidaxomicin has a negligible effect on normal colonic microflora. The FDA initially approved fidaxomicin in May 2011 for the treatment of C. difficile-associated diarrhea in adult patients over the age of 18. Later that year in December, the drug was also approved by the European Medicine Agency. In June 2012, fidaxomicin was also granted approval by Health Canada. The approved indication of fidaxomicin was expanded by the FDA in January 2020 to include pediatric patients over the age of 6 months in the treatment population.
Fiacitabine, also known as FIAC or DRG-0077, is a pyrimidine nucleoside analog reported to elicit potent anti-VZV activity both in vitro and in vivo. Fiacitabine has potent antiviral activity in vivo against herpes simplex virus types 1 and 2 and cytomegalovirus. Fiacitabine is therapeutically superior to ara-A for the treatment of varicella-zoster virus infections in immunosuppressed subjects.